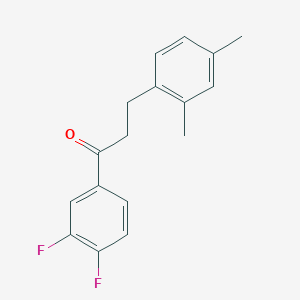

3',4'-Difluoro-3-(2,4-dimethylphenyl)propiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 3',4'-Difluoro-3-(2,4-dimethylphenyl)propiophenone involves multiple steps and various starting materials. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoroacetophenone derivative with 4-nitrophenyl phenyl ether, followed by reduction . Another related compound, 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, was synthesized

Applications De Recherche Scientifique

Chemical Synthesis and Polymerization

A series of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones were synthesized using precursors derived from propiophenone-dimethylacetals, demonstrating the compound's utility in generating novel chemical entities with potential pharmaceutical applications (Bonacorso et al., 2003). Furthermore, polymers with inherent viscosities were developed using the compound, showing enhanced solubility, good thermal stability, and notable dielectric properties, which could find uses in materials science, particularly in the production of high-performance polymers (Shang et al., 2012).

Membrane Technology and Ion Exchange

A series of poly(arylene ether sulfone)s were prepared using a novel difluoro aromatic ketone monomer, showing high alkaline stability and good hydroxide conductivity, indicating potential applications in membrane technology, particularly for anion exchange membranes which are crucial in various industrial separation processes (Shi et al., 2017).

Photonic and Electronic Applications

The compound was utilized in the development of novel copolymers with styrene, which displayed high glass transition temperatures and were characterized by various spectroscopic methods, suggesting potential applications in photonics or electronics due to their notable dipolar character and thermal properties (Kharas et al., 2000).

Material Sciences and Engineering

In material sciences, the compound contributed to the synthesis of various polymers and oligomers with specific structural features like 1,3,5-triphenylbenzene segments, resulting in polymers with high glass-transition temperatures and excellent thermal stability. These polymers also exhibited unique fluorescence properties under UV light, which could be advantageous in the development of new materials for optical and electronic devices (Shaikh & Hay, 2002).

Environmental and Sensor Applications

In environmental science and sensor technology, derivatives of the compound were involved in the synthesis of polysiloxanes for use as chemosensitive coatings in acoustoelectronic sensors. These materials showed a high affinity and selectivity to hydrogen bond bases, indicating their potential in the development of sensitive and selective chemical sensors (Grabka et al., 2021).

Propriétés

IUPAC Name |

1-(3,4-difluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2O/c1-11-3-4-13(12(2)9-11)6-8-17(20)14-5-7-15(18)16(19)10-14/h3-5,7,9-10H,6,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNQGYDJOFOOGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644708 |

Source

|

| Record name | 1-(3,4-Difluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',4'-Difluoro-3-(2,4-dimethylphenyl)propiophenone | |

CAS RN |

898794-56-4 |

Source

|

| Record name | 1-(3,4-Difluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.